![molecular formula C7H12ClNO3 B1656626 (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid CAS No. 53518-63-1](/img/structure/B1656626.png)
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. Its structure consists of a chloroacetyl group attached to the amino group of 3-methylbutanoic acid, making it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methylbutanoic acid.
Chloroacetylation: The amino group of ®-3-methylbutanoic acid is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new amides, thioesters, or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
相似化合物的比较
Similar Compounds
®-2-[(Bromoacetyl)amino]-3-methylbutanoic acid: Similar structure with a bromoacetyl group instead of chloroacetyl.
®-2-[(Fluoroacetyl)amino]-3-methylbutanoic acid: Similar structure with a fluoroacetyl group.
®-2-[(Iodoacetyl)amino]-3-methylbutanoic acid: Similar structure with an iodoacetyl group.
Uniqueness
®-2-[(Chloroacetyl)amino]-3-methylbutanoic acid is unique due to the presence of the chloroacetyl group, which provides specific reactivity and stability compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group offers a balance between reactivity and selectivity, making it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
53518-63-1 |
|---|---|
分子式 |
C7H12ClNO3 |
分子量 |
193.63 g/mol |
IUPAC 名称 |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI 键 |
LJRISAYPKJORFZ-ZCFIWIBFSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)CCl |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CCl |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)CCl |
序列 |
V |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


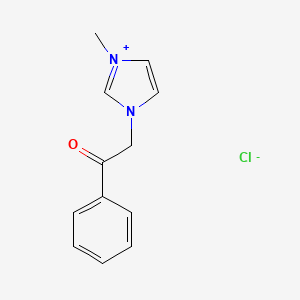
![4-amino-N'-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1656545.png)
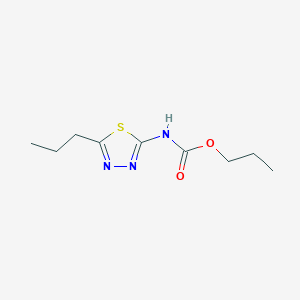
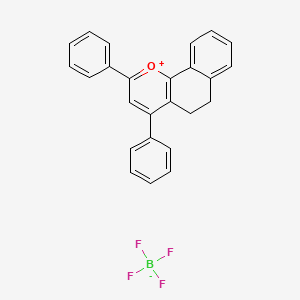
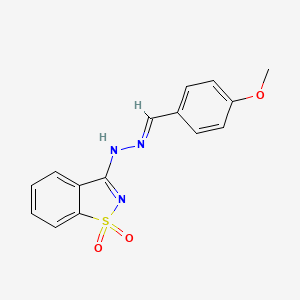
![3-bromo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide](/img/structure/B1656551.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1656553.png)
![1-[(E)-N-hydroxy-C-[2-(4-methoxyphenyl)ethyl]carbonimidoyl]cyclohexan-1-ol](/img/structure/B1656554.png)
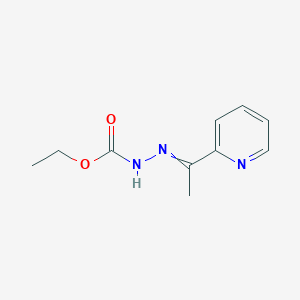
![Anilino({(E)-[(4-bromophenyl)methylidene]amino}oxy)methanone](/img/structure/B1656556.png)


![N'-[(2-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1656563.png)
![[[4-(Benzoyloxyamino)-4-oxobutanoyl]amino] benzoate](/img/structure/B1656565.png)
